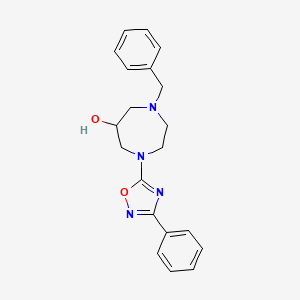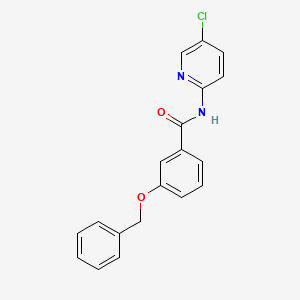
7-allyl-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of xanthine derivatives, including related compounds to "7-allyl-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione," often involves photochemical methods. For instance, novel derivatives of pentoxifylline were synthesized via photolysis, demonstrating the potential for creating various xanthine derivatives under specific conditions that favor singlet excited states. Efficient intramolecular triplet energy transfer techniques were used to achieve high yields of desired products (Han, Bonnet, & Van der Westhuizen, 2008).
Molecular Structure Analysis
Quantitative investigation into the intermolecular interactions of xanthine derivatives shows the significant role of hydrogen bonds and electrostatic energy contributions in the molecule's stability. The layered crystal packing and dispersion energy components play crucial roles in the molecular sheets' formation, highlighting the complexity and intricacy of xanthine derivatives' molecular structures (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Chemical Reactions and Properties
Chemical reactions involving xanthine derivatives are varied and can lead to a wide range of products depending on the reactants and conditions. For example, the synthesis of 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones showcases the versatility of xanthine derivatives in reacting with thiiranes to yield novel compounds with potentially unique properties (Khaliullin & Klen, 2010).
Propiedades
IUPAC Name |
1,3-dimethyl-8-phenoxy-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-4-10-20-12-13(18(2)16(22)19(3)14(12)21)17-15(20)23-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJBKQKRPASGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-phenoxy-7-prop-2-enylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B5653344.png)
![(3-hydroxyphenyl)[4-(2-methoxyethoxy)piperidin-1-yl]acetic acid](/img/structure/B5653355.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5653367.png)
![9-benzoyl-2-ethyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5653371.png)


![1-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2-naphthol](/img/structure/B5653397.png)
![2-(2-furyl)imidazo[2,1-a]isoquinoline](/img/structure/B5653403.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5653408.png)
![5-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5653409.png)
![1-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl}ethanone](/img/structure/B5653412.png)
![[(3R*,4R*)-4-[(dimethylamino)methyl]-1-(4-phenylbutanoyl)-3-pyrrolidinyl]methanol](/img/structure/B5653427.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B5653437.png)